(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine
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Overview
Description
®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a benzimidazole ring fused with a cyclohexyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Ethanamine Side Chain Addition: The ethanamine side chain can be added through a reductive amination reaction using an appropriate aldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the ethanamine side chain.
Reduction: Reduction reactions may target the benzimidazole ring or the cyclohexyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Materials Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)propanamine
- ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)butanamine
- ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)methanamine
Uniqueness
The uniqueness of ®-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine lies in its specific structural features, such as the length of the ethanamine side chain and the presence of the cyclohexyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
(1R)-1-(1-cyclohexylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H21N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8,16H2,1H3/t11-/m1/s1 |
InChI Key |
ZMZMAYUKFNOPOD-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3CCCCC3)N |
Origin of Product |
United States |
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